molecular formula C9H9BrO3 B11767448 (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B11767448
M. Wt: 245.07 g/mol
InChI Key: KZCAZKFODKADRN-UHFFFAOYSA-N
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Description

(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol It is characterized by the presence of a bromine atom attached to a dihydrobenzo[b][1,4]dioxin ring system, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin followed by the introduction of a methanol group. One common method involves the use of bromine in an organic solvent such as dichloromethane to achieve bromination. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and the methanol group may play crucial roles in its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure but with bromine at a different position.

    2,3-Dihydrobenzo[b][1,4]dioxin-5-ol: Lacks the bromine atom and methanol group.

    (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)boronic acid: Contains a boronic acid group instead of methanol.

Uniqueness

(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the specific positioning of the bromine atom and the methanol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

(5-bromo-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2

InChI Key

KZCAZKFODKADRN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=CC=C2Br)CO

Origin of Product

United States

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